molecular formula C8H5F3N2O B2987738 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine CAS No. 1039334-81-0

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

Cat. No.: B2987738
CAS No.: 1039334-81-0
M. Wt: 202.136
InChI Key: DVJYDMBFNPMEFB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-benzoxazol-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

While specific safety data for “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” was not found, compounds with similar structures can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “2-(Trifluoromethyl)-1,3-benzoxazol-6-amine” could include further exploration of its synthesis, properties, and potential applications. Given the importance of trifluoromethylated compounds in pharmaceuticals and agrochemicals, there is significant interest in developing new methods for their synthesis and understanding their properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine typically involves the reaction of 2-amino-6-chlorobenzoxazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJYDMBFNPMEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039334-81-0
Record name 2-(trifluoromethyl)-1,3-benzoxazol-6-amine
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